![molecular formula C9H11N3O3 B2921650 Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate CAS No. 39716-52-4](/img/no-structure.png)

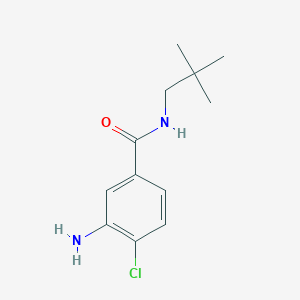

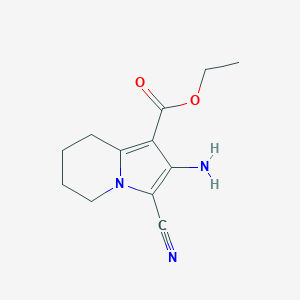

Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound and its derivatives are synthesized through various chemical reactions, offering a basis for further chemical transformations. For instance, Kappe and Roschger explored reactions of Biginelli-compounds, providing insights into the synthesis of related pyrimidine derivatives, which could include compounds similar to Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate (Kappe & Roschger, 1989). Another study by Verdecia et al. demonstrated the transformation of tetrahydropyridine carboxylates into pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's role in novel chemical syntheses (Verdecia et al., 1996).

Applications in Creating New Molecules

Research has shown the versatility of this compound in generating new molecules with potential biological activities. Ibrahim and Behbehani synthesized novel classes of pyridazin-3-one derivatives by reacting certain precursors in acetic anhydride, highlighting the utility in developing fused azines with potential pharmacological benefits (Ibrahim & Behbehani, 2014).

Potential in Material Science

The compound's derivatives have also been explored in material science. For example, Nickerl, Senkovska, and Kaskel introduced dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate into a UiO-66 structure for creating an optical sensor material, indicating the compound's relevance in developing sensors for oxidative agents like nitrous gases (Nickerl, Senkovska, & Kaskel, 2015).

Pharmacological Research

While avoiding details on drug use and side effects, it's notable that compounds within this chemical class have been investigated for their pharmacological potential. For instance, Ehler, Robins, and Meyer explored analogs of guanine, which, although not directly related to Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate, shows the broader research interest in pyridazine derivatives for therapeutic applications (Ehler, Robins, & Meyer, 1977).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate using sodium ethoxide as a base to form ethyl 2-amino-3-cyanopyridine-4-carboxylate.", "Step 2: Cyclization of ethyl 2-amino-3-cyanopyridine-4-carboxylate with acetic anhydride in the presence of hydrochloric acid to form methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate.", "Step 3: Esterification of methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate with methanol in the presence of hydrochloric acid to form Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate." ] } | |

Numéro CAS |

39716-52-4 |

Formule moléculaire |

C9H11N3O3 |

Poids moléculaire |

209.205 |

Nom IUPAC |

methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate |

InChI |

InChI=1S/C9H11N3O3/c1-15-9(14)12-3-2-7-6(5-12)4-8(13)11-10-7/h4H,2-3,5H2,1H3,(H,11,13) |

Clé InChI |

UOLXKNBRTWTILQ-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCC2=NNC(=O)C=C2C1 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2921576.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)

![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)